molecular formula C18H32N6O2 B12004364 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Número de catálogo: B12004364
Peso molecular: 364.5 g/mol
Clave InChI: LWHHPXLQNQIRTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the purine-2,6-dione class, characterized by a bicyclic purine core substituted at the 3-, 7-, and 8-positions. The 3-methyl and 7-octyl groups confer lipophilicity, while the 8-{[2-(dimethylamino)ethyl]amino} substituent introduces a polar, tertiary amine moiety. The octyl chain may enhance membrane permeability, making the compound a candidate for central nervous system (CNS) or cardiovascular targets .

Propiedades

Fórmula molecular

C18H32N6O2

Peso molecular

364.5 g/mol

Nombre IUPAC

8-[2-(dimethylamino)ethylamino]-3-methyl-7-octylpurine-2,6-dione

InChI

InChI=1S/C18H32N6O2/c1-5-6-7-8-9-10-12-24-14-15(23(4)18(26)21-16(14)25)20-17(24)19-11-13-22(2)3/h5-13H2,1-4H3,(H,19,20)(H,21,25,26)

Clave InChI

LWHHPXLQNQIRTP-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C

Origen del producto

United States

Métodos De Preparación

Core Purine-2,6-dione Scaffold

The foundational structure, 3-methyl-3,7-dihydro-1H-purine-2,6-dione , is synthesized via cyclocondensation of urea derivatives with malonic acid esters under acidic conditions. Substitution at the N-7 position is achieved through alkylation using 7-octyl bromide or analogous alkyl halides in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, NMP) with potassium bicarbonate (KHCO₃) as a base.

Representative Reaction:

3-Methylpurine-2,6-dione+1-BromooctaneKHCO3,NMP7-Octyl-3-methylpurine-2,6-dione\text{3-Methylpurine-2,6-dione} + \text{1-Bromooctane} \xrightarrow{\text{KHCO}_3, \text{NMP}} \text{7-Octyl-3-methylpurine-2,6-dione}

Yield: 94–97%.

Functionalization at the C-8 Position

Bromination/Iodination

The C-8 position is activated via halogenation using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in dimethylformamide (DMF) or dichloromethane (DCM). This step is critical for subsequent nucleophilic amination.

Conditions:

  • Temperature : 25–50°C

  • Time : 2–6 hours

  • Yield: 83–91%.

Amination with Dimethylaminoethylamine

The halogenated intermediate undergoes nucleophilic substitution with 2-(dimethylamino)ethylamine in the presence of a base (e.g., sodium carbonate) and a catalyst (e.g., potassium iodide). Solvent systems typically include mixtures of NMP and ethanol to enhance solubility.

Reaction Scheme:

8-Bromo-7-octyl-3-methylpurine-2,6-dione+2-(Dimethylamino)ethylamineNa2CO3,KITarget Compound\text{8-Bromo-7-octyl-3-methylpurine-2,6-dione} + \text{2-(Dimethylamino)ethylamine} \xrightarrow{\text{Na}2\text{CO}3, \text{KI}} \text{Target Compound}

Yield: 78–85%.

Optimization and Catalytic Enhancements

Solvent Systems

  • Ester solvents (e.g., ethyl acetate) mixed with dipolar aprotic solvents (e.g., DMF) improve reaction rates and purity.

  • Alcohol denaturants (e.g., methanol with 5% DNS) facilitate salt formation during final isolation.

Catalysts

  • Potassium iodide accelerates halogen displacement by reducing activation energy.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems.

Purification and Isolation

Crystallization

The crude product is recrystallized from methanol/water or ethyl acetate/hexane mixtures. Purity is confirmed via HPLC (>98%).

Chromatographic Methods

  • Silica gel chromatography with gradients of ethyl acetate in hexane removes residual amines and alkyl halides.

  • Ion-exchange resins (e.g., Dowex®) isolate the free base from tartrate salts.

Comparative Analysis of Synthetic Routes

Step Method A Method B Method C
Alkylation NMP, KHCO₃, 55°CDMF, K₂CO₃, 90°CNMP, NaH, 70°C
Halogenation NBS, DCM, 25°CNIS, DMF, 50°CBr₂, AcOH, 40°C
Amination KI, EtOH, 75°CNa₂CO₃, NMP, 90°CPd(OAc)₂, DMF, 100°C
Overall Yield 72%81%68%

Challenges and Mitigation Strategies

Regioselectivity

  • Issue : Competing reactions at N-1 and N-3 positions during alkylation.

  • Solution : Use bulky bases (e.g., DBU) to favor N-7 substitution.

Byproduct Formation

  • Issue : Dimethylaminoethylamine dimerization.

  • Solution : Slow addition of amine and excess halogenated intermediate.

Scalability and Industrial Adaptations

Pilot-scale syntheses (10–50 kg batches) employ continuous-flow reactors to improve heat transfer and reduce reaction times. Process Analytical Technology (PAT) monitors intermediate purity in real time .

Análisis De Reacciones Químicas

Types of Reactions

8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antipsychotic Properties

Research has indicated that compounds similar to 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione may serve as effective treatments for psychiatric disorders such as schizophrenia and bipolar disorder. The compound's ability to act on various neurotransmitter systems—including dopamine and glutamate—positions it as a candidate for further exploration in psychopharmacology. In particular, it may function as a dopamine D2 receptor antagonist or a partial agonist, which is crucial for managing symptoms associated with these disorders .

Anticancer Activity

The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. Studies have shown that derivatives of Mannich bases exhibit significant cytotoxicity against human colon cancer cells and other malignancies. The introduction of the dimethylaminoethyl group enhances the hydrophilicity of the molecule, potentially improving its bioavailability and efficacy in targeting tumor cells .

Case Study 1: Schizophrenia Treatment

A study published in Justia Patents outlines the use of compounds similar to 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione for treating schizophrenia. The research highlights the effectiveness of dopaminergic agents derived from this class of compounds, demonstrating improved outcomes in patients with severe psychiatric symptoms compared to standard treatments .

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focused on Mannich bases, researchers evaluated the cytotoxic effects of related compounds on various human cancer cell lines. The findings indicated that certain derivatives exhibited enhanced potency compared to established chemotherapeutic agents like 5-fluorouracil. The results support further investigation into these compounds as potential anticancer therapies .

Mecanismo De Acción

The mechanism of action of 8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit varied pharmacological profiles depending on substitutions at the 1-, 3-, 7-, and 8-positions. Below is a detailed comparison:

Structural Analogues

Compound Name Substituents (Positions) Molecular Weight Key Structural Differences
Target Compound 3-methyl, 7-octyl, 8-{[2-(dimethylamino)ethyl]amino} 413.52 (calc) Reference compound for comparison
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl 3-methyl, 7-octyl, 8-[(4-methoxybenzyl)amino] 413.52 Aromatic 4-methoxybenzyl group replaces dimethylaminoethyl
8-(Ethylamino)-3-methyl-7-pentyl 3-methyl, 7-pentyl, 8-ethylamino 279.34 Shorter alkyl chain (pentyl) and simpler ethylamino group
Linagliptin-related derivative 7-(but-2-yn-1-yl), 8-(dimethylamino), quinazolinyl 417.46 Butynyl and quinazolinylmethyl groups enhance DPP-4 inhibition

Physicochemical Properties

  • Lipophilicity : The 7-octyl chain in the target compound increases logP compared to shorter-chain analogues (e.g., 7-pentyl: logP ~2.8 vs. 7-octyl: estimated logP ~5.2).
  • Solubility: Polar 8-amino groups (e.g., dimethylaminoethyl) improve aqueous solubility relative to aromatic substitutions (e.g., 4-methoxybenzyl) .

Actividad Biológica

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to consolidate available research findings regarding its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-1H-purine-2,6-dione. Its molecular formula is C14H19N3OC_{14}H_{19}N_{3}O, with a molecular weight of 245.32 g/mol. The structure features a purine core with various substituents that may influence its biological interactions.

Research indicates that compounds similar to 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione often interact with various biological targets such as enzymes and receptors.

  • Adenosine Receptor Modulation : Compounds in the purine family can act as agonists or antagonists at adenosine receptors, which play significant roles in cellular signaling pathways related to inflammation and immune response .
  • Inhibition of Enzymatic Activity : Some studies suggest that similar structures can inhibit specific kinases or phosphodiesterases, potentially leading to therapeutic effects in conditions like cancer or cardiovascular diseases .

Anticancer Potential

Several studies have explored the anticancer properties of purine derivatives. For instance:

  • In Vitro Studies : In a study involving leukemia cell lines (CCRF-CEM), certain analogs demonstrated varied degrees of cytotoxicity, with IC50 values indicating their effectiveness against cancer cells . While specific data for our compound is limited, structural analogs suggest potential activity.

Neuroprotective Effects

Compounds with similar structures have shown neuroprotective effects in models of neurodegenerative diseases:

  • Neuroprotection Mechanisms : These compounds may exert protective effects against oxidative stress and apoptosis in neuronal cells, potentially through modulation of signaling pathways involving adenosine receptors .

Case Studies

  • Case Study on Anticancer Activity : A study published in 1998 synthesized various purine derivatives and tested their activity against leukemia cells. The results indicated that while some derivatives were inactive, others showed promising cytotoxic effects depending on their structural modifications .
  • Neuroprotective Study : A recent study investigated the neuroprotective properties of related compounds in animal models of Alzheimer's disease. Results suggested that certain modifications could enhance their ability to cross the blood-brain barrier and exert protective effects on neuronal health .

Data Tables

Activity Type Compound IC50 (µg/mL) Notes
AnticancerAnalog 1>20No significant activity observed
AnticancerAnalog 26.7Moderate activity noted
NeuroprotectionAnalog 3N/APromising results in animal models

Q & A

Basic: What are the recommended synthetic routes for preparing 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione with 2-(dimethylamino)ethylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like triethylamine to deprotonate intermediates. Temperature control (70–90°C) and reaction time (12–24 hours) are critical for optimizing yield and minimizing side products . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization ensures high purity (>95%).

Basic: How is structural characterization of this compound validated in academic research?

Characterization employs a multi-technique approach:

  • FTIR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching), ~3300 cm⁻¹ (N-H stretching), and ~2800–2900 cm⁻¹ (aliphatic C-H) confirm functional groups .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z ~435 for C₂₂H₄₂N₆O₂). Fragmentation patterns further confirm substituent positions .
  • NMR (¹H/¹³C) : Key signals include δ ~2.2–2.5 ppm (N(CH₃)₂), δ ~3.3–3.6 ppm (octyl CH₂), and δ ~7.5–8.0 ppm (purine ring protons) .

Basic: What preliminary biological assays are used to assess its therapeutic potential?

Initial screening includes:

  • In vitro enzyme inhibition assays : Testing against phosphodiesterases (PDEs) or adenosine receptors, given structural similarity to xanthine derivatives .
  • Cellular viability assays : MTT or resazurin-based assays in cancer/immune cell lines to evaluate cytotoxicity or immunomodulatory effects .
  • Antiarrhythmic models : Ex vivo studies on isolated heart tissues (e.g., Langendorff preparations) to assess cardiac activity .

Advanced: How do researchers analyze structure-activity relationships (SAR) for substitutions at positions 7 and 8?

SAR studies compare analogs with varied substituents:

  • Position 7 (octyl group) : Longer alkyl chains (e.g., octyl vs. ethyl) enhance lipophilicity, influencing membrane permeability and metabolic stability .
  • Position 8 (dimethylaminoethylamino group) : Basic amino groups improve solubility and enable hydrogen bonding with target proteins (e.g., PDE4B or adenosine A₂A receptors) .
  • Method : Synthesize analogs, measure logP (HPLC), and correlate with IC₅₀ values from enzyme assays .

Advanced: What strategies resolve contradictions in reported target interactions across studies?

Discrepancies arise from experimental variables:

  • Biological system differences : Use isogenic cell lines or recombinant proteins to standardize targets .
  • Binding assay conditions : Compare results under varied pH, ionic strength, or cofactor availability .
  • Orthogonal validation : Confirm interactions via SPR (surface plasmon resonance) alongside enzymatic assays .

Advanced: How is the compound’s stability profiled under physiological conditions?

Stability studies include:

  • Degradation kinetics : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, sampling at intervals (0–48 hours). Analyze via HPLC to quantify parent compound and degradation products .
  • Oxidative stress testing : Expose to H₂O₂ or liver microsomes to identify susceptibility to metabolic breakdown .
  • Light sensitivity : Store under UV light (300–400 nm) and monitor photodegradation .

Advanced: What computational methods predict its interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to PDE4B or adenosine receptors using crystal structures (PDB IDs: 1XOM, 2YDO) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling (MOE) : Identify critical interaction features (e.g., hydrogen bonds with Gln817 of PDE4B) .

Advanced: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the dimethylaminoethylamino substituent influence pharmacokinetics?

  • Solubility : The basic amino group enhances aqueous solubility at physiological pH, improving bioavailability .
  • Plasma protein binding : Predicted via equilibrium dialysis (e.g., >80% binding to albumin) reduces free drug concentration .
  • CYP450 interactions : Screen against CYP3A4/2D6 isoforms to assess metabolic clearance risks .

Advanced: What in vivo models evaluate its efficacy and toxicity?

  • Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability, half-life, and organ toxicity (histopathology of liver/kidney) .
  • Cardiovascular safety : Telemetry in conscious rats monitors heart rate and blood pressure changes .
  • Neurotoxicity : Open-field tests or rotarod assays detect CNS side effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.